molecular formula C18H16ClNO6 B2431548 Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate CAS No. 685108-27-4

Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate

Cat. No.: B2431548
CAS No.: 685108-27-4
M. Wt: 377.78
InChI Key: WCOGLSMUIOCGBF-UHFFFAOYSA-N
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Description

Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate is an organic compound that belongs to the class of malonates Malonates are esters or salts of malonic acid and are widely used in organic synthesis due to their reactivity and versatility

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate typically involves the alkylation of dimethyl malonate with 3-chlorobenzyl bromide and 4-nitrobenzyl bromide under basic conditions. Common bases used in this reaction include sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The chlorobenzyl group can be subjected to nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Substitution: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, hydrochloric acid.

Major Products Formed

    Oxidation: Dimethyl 2-(3-aminobenzyl)-2-(4-nitrophenyl)malonate.

    Reduction: Dimethyl 2-(3-chlorobenzyl)-2-(4-aminophenyl)malonate.

    Substitution: Dimethyl 2-(3-hydroxybenzyl)-2-(4-nitrophenyl)malonate.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or pharmaceuticals.

    Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, leading to a cascade of biochemical events. The chlorobenzyl and nitrophenyl groups could play a role in binding to molecular targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(3-chlorobenzyl)-2-(4-aminophenyl)malonate
  • Dimethyl 2-(3-hydroxybenzyl)-2-(4-nitrophenyl)malonate
  • Dimethyl 2-(3-chlorobenzyl)-2-(4-methylphenyl)malonate

Uniqueness

Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate is unique due to the presence of both a chlorobenzyl and a nitrophenyl group. This combination can impart distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

dimethyl 2-[(3-chlorophenyl)methyl]-2-(4-nitrophenyl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO6/c1-25-16(21)18(17(22)26-2,11-12-4-3-5-14(19)10-12)13-6-8-15(9-7-13)20(23)24/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOGLSMUIOCGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)Cl)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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